molecular formula C10H8BrN3O B1265725 Brompyrazon CAS No. 3042-84-0

Brompyrazon

Cat. No. B1265725
CAS RN: 3042-84-0
M. Wt: 266.09 g/mol
InChI Key: ODNZLRLWXRXPOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyrazole derivatives, similar to what would be expected for Brompyrazon, involves novel and efficient methodologies. For example, difluoroacetohydrazonoyl bromides have been synthesized as novel difluoromethyl building blocks, demonstrating the utility of bromide reagents in constructing difluoromethyl-substituted pyrazoles through regioselective [3 + 2] cycloaddition reactions (Han et al., 2021). This highlights the potential pathways for synthesizing Brompyrazon or related compounds through innovative cycloaddition reactions.

Molecular Structure Analysis

Studies on the molecular structure of brominated pyrazole compounds, akin to Brompyrazon, reveal intricate details about their geometry and electronic configuration. For instance, the analysis of diazine-bridged magnetic ladders incorporating brominated ligands provides insights into how bromine substitution influences the structural and magnetic properties of such complexes (Jornet-Somoza et al., 2012). This type of study is crucial for understanding the molecular structure of Brompyrazon.

Chemical Reactions and Properties

Brominated pyrazole derivatives, like Brompyrazon, participate in a variety of chemical reactions, leveraging the reactivity of the bromine atom. For example, the synthesis of new functionalized heterocycles from 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide illustrates the precursor role of brominated compounds in generating complex molecular architectures (Abdelhamid et al., 2017). This exemplifies the chemical versatility of brominated pyrazoles.

Physical Properties Analysis

The physical properties of brominated pyrazoles, which would include compounds like Brompyrazon, are influenced by their molecular structure. For instance, the synthesis and analysis of pyrazole derivatives highlight how structural variations, such as bromine substitution, affect their melting points, solubility, and stability. Although specific studies on Brompyrazon's physical properties were not identified, related research on pyrazole chemistry provides a foundation for predicting such properties based on structural analogues.

Chemical Properties Analysis

The chemical properties of brominated pyrazoles, potentially including Brompyrazon, are characterized by their reactivity, stability, and interaction with other chemical entities. The use of bromine and bromo-organic compounds in organic synthesis underscores the significant role of bromine in facilitating a wide range of organic transformations, including bromination, cyclization, and catalysis (Saikia et al., 2016). This demonstrates the reactive nature and synthetic utility of brominated pyrazoles.

Scientific Research Applications

Pyridazine compounds have diverse biological properties and are an important structural feature of many physiologically active compounds . They show antifeedant, insecticidal, herbicidal, molluscicidal, plant growth regulatory, and other agrochemical activities . Various substituted pyridazine derivatives were also reported to show antibacterial, antifungal, and antiviral properties .

These compounds are also selective PDE-III inhibitors and possess a positive inotropic effect combined with vasodilation . These agents are effective in different cardiovascular diseases like acute and chronic heart failure, myocardial infarction, angina, arrhythmia, and hypertension .

  • Herbicide

    • Application: Brompyrazon is a selective herbicide used to control broad-leaved weeds in cereals .
    • Results: It effectively controls the growth of broad-leaved weeds, but other data relating to its environmental fate is scarce .
  • Phosphodiesterase (PDE) Inhibitor

    • Application: Pyridazine drugs, including Brompyrazon, can act as selective PDE-III inhibitors .
    • Results: They possess a positive inotropic effect combined with vasodilation. These agents are effective in different cardiovascular diseases like acute and chronic heart failure, myocardial infarction, angina, arrhythmia, and hypertension .
  • Antimicrobial

    • Application: Various substituted pyridazine derivatives, potentially including Brompyrazon, have been reported to show antibacterial, antifungal, and antiviral properties .
    • Results: They can inhibit the growth of or kill pathogenic microorganisms .

properties

IUPAC Name

5-amino-4-bromo-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNZLRLWXRXPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041685
Record name Brompyrazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brompyrazon

CAS RN

3042-84-0
Record name Brompyrazon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3042-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brompyrazon [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brompyrazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brompyrazon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMPYRAZON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1Z5E88G9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
M Asif, M Imran - Analytical Chemistry Letters, 2020 - Taylor & Francis
… , metflurazon, pyridaphenthion, flufenpyr, oxapyrazon, brompyrazon and metflurazon. Maleic hydrazide is a plant growth hormone (Table 1). The chemical industries have a continuing …
Number of citations: 6 www.tandfonline.com
M Asif - Mini-Reviews in Organic Chemistry, 2013 - ingentaconnect.com
The pyridazine moiety is an important and frequent antifeeedant, insecticidal, herbicidal, molluscicidal, plant growth regulatory activity and other agrochemical structural feature of many …
Number of citations: 32 www.ingentaconnect.com
JM Calatayud, JG de Ascenção… - Journal of fluorescence, 2006 - Springer
… Tested pesticides were brompyrazon (20.4 mg L −1 ), buminafos (20.0 mg L −1 ), … No fluorescence was observed for metobromuron (λ exc = 246 nm) and brompyrazon (λ exc = 226 nm). …
Number of citations: 20 link.springer.com
A Forouzesh, E Zand, S Soufizadeh… - Weed …, 2015 - Wiley Online Library
There are inaccuracies in the chemical families of the WSSA and HRAC herbicide classification systems which could limit their practical use in herbicide‐based weed management …
Number of citations: 56 onlinelibrary.wiley.com
R Fessehaie - A Review of Crop Protection Research in Ethiopia …, 1985 - academia.edu
Wheat and barley have a wide range of utilization in Ethiopia and in their respective areas of. production they are used as a staple food (17, 18, 25). Wheat is produced mainly in parts of …
Number of citations: 25 www.academia.edu
T Gomktsyan, R Shainova, A Karapetyan… - Вестник Российско …, 2016 - science.rau.am
The microwave-assisted and conventional methods for the synthesis of novel nonfused and fused heterocyclic systems derivatives containing pyrazolyl-pyridazine fragment were …
Number of citations: 1 science.rau.am
AP Yengoyan, RS Shainova… - Journal of Chemical …, 2018 - journals.sagepub.com
Simple and accessible pathways for the synthesis of a series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives including compounds with a combination of a …
Number of citations: 1 journals.sagepub.com
RS Shainova, TA Gomktsyan… - Journal of Chemical …, 2019 - journals.sagepub.com
On the basis of 2-benzyl-6-hydroxypyridazin-3(2H)-one, a series of its novel O-substituted (including 6-(1,3,5-triazin-2-yl)oxy) derivatives is prepared. It is proven that the substitution …
Number of citations: 8 journals.sagepub.com
RS Shainova, TA Gomktsyan… - … НАУКА: ПРОБЛЕМЫ И …, 2016 - elibrary.ru
Annotation: The heterocyclization of obtained pyridazine and pyrazolyl-pyridazine hydrazides afforded a series of nonfused bi–and triheterocyclic systems derivatives and their alkylated …
Number of citations: 0 elibrary.ru
M Imran, M Asif - Russian Journal of Bioorganic Chemistry, 2020 - Springer
… Some herbicides including pyridazine ring in their structure like brompyrazon and … The Brompyrazon and Metflurazon have amine group and halides like bromine and chlorine…
Number of citations: 18 link.springer.com

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